molecular formula C12H9F3N2O2 B2407002 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide CAS No. 400087-16-3

2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide

Cat. No.: B2407002
CAS No.: 400087-16-3
M. Wt: 270.211
InChI Key: ZLPAAXBLRDTOQU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is a compound characterized by the presence of trifluoromethyl, phenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The final product is often purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide is unique due to the combination of its trifluoromethyl, phenyl, and oxazole groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)11(18)16-7-9-6-10(17-19-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPAAXBLRDTOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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